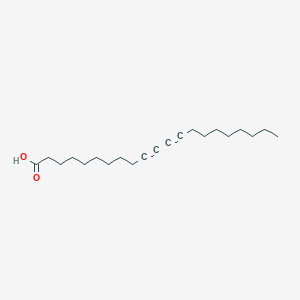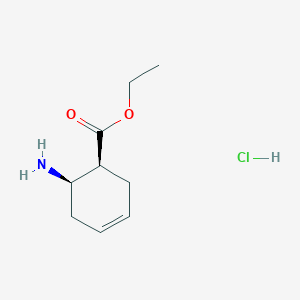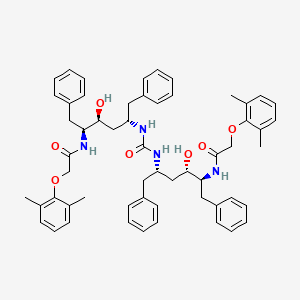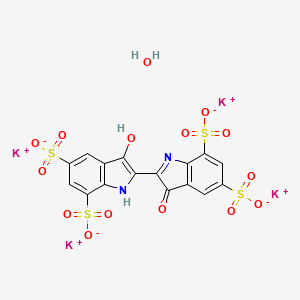![molecular formula C12H21NO10 B13828796 Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid](/img/structure/B13828796.png)
Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid is a complex organic compound with significant interest in various scientific fields. This compound is a derivative of neuraminic acid, which is a key component in many biological processes, particularly in the formation of glycoproteins and glycolipids. The unique structure of N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid makes it a valuable subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid typically involves multiple steps, starting from neuraminic acid. The process includes the methylation of the hydroxyl group at the 2-position and the introduction of a hydroxyacetyl group at the nitrogen atom. Common reagents used in these reactions include methyl iodide for methylation and hydroxyacetyl chloride for the introduction of the hydroxyacetyl group. The reactions are usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid often involves the use of biotechnological methods, such as enzymatic synthesis, to achieve high yields and purity. Enzymes like sialyltransferases are employed to catalyze the specific modifications required to produce the compound. These methods are preferred due to their efficiency and the ability to produce the compound on a large scale with minimal environmental impact.
化学反应分析
Types of Reactions
N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes, such as cell signaling and adhesion.
Medicine: Research focuses on its potential therapeutic applications, including its use in drug delivery systems and as a biomarker for certain diseases.
Industry: The compound is used in the production of pharmaceuticals and as an additive in various industrial processes.
作用机制
The mechanism of action of N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyacetyl group can form hydrogen bonds with these targets, influencing their activity and function. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and therapeutic applications.
相似化合物的比较
Similar Compounds
Similar compounds include other derivatives of neuraminic acid, such as N-acetylneuraminic acid and N-glycolylneuraminic acid. These compounds share structural similarities but differ in their functional groups and biological activities.
Uniqueness
N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid is unique due to its specific modifications, which confer distinct chemical and biological properties. Its hydroxyacetyl group and methylation at the 2-position differentiate it from other neuraminic acid derivatives, making it a subject of interest for targeted research and applications.
属性
分子式 |
C12H21NO10 |
|---|---|
分子量 |
339.30 g/mol |
IUPAC 名称 |
(2R,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO10/c1-22-12(11(20)21)2-5(16)8(13-7(18)4-15)10(23-12)9(19)6(17)3-14/h5-6,8-10,14-17,19H,2-4H2,1H3,(H,13,18)(H,20,21)/t5-,6+,8+,9+,10+,12+/m0/s1 |
InChI 键 |
NFUCYHODBBSMAK-BLMTXZDNSA-N |
手性 SMILES |
CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O |
规范 SMILES |
COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


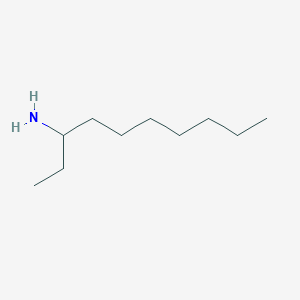
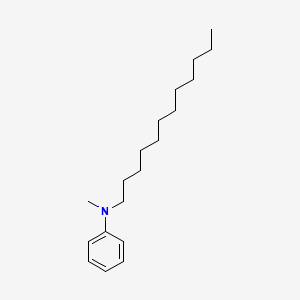
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)

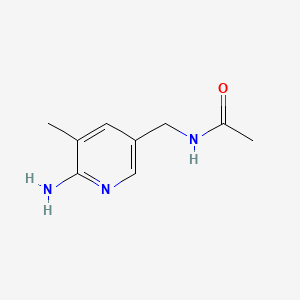
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13828754.png)

